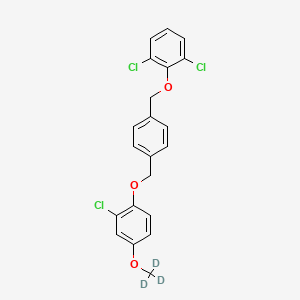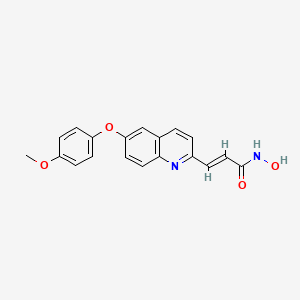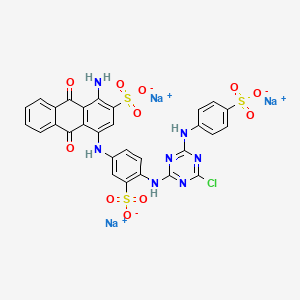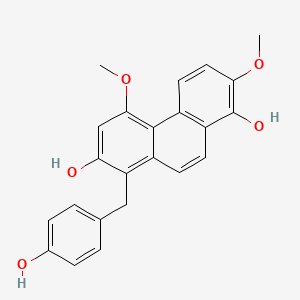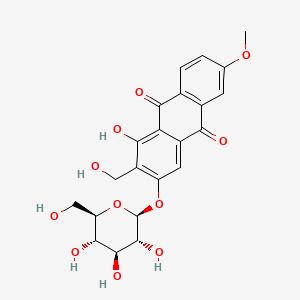
Duocarmycin analog-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Duocarmycin analog-2 is a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class. These compounds are known for their high potency and unique mechanism of bioactivity. This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates it, leading to cytotoxic effects.
Méthodes De Préparation
The synthesis of duocarmycin analog-2 involves several steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Duocarmycin analog-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol .
Applications De Recherche Scientifique
Duocarmycin analog-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of DNA alkylation and the effects of structural modifications on biological activity.
Biology: It is used to investigate the cellular and molecular mechanisms of DNA damage and repair, as well as the effects of DNA alkylation on cell cycle progression and apoptosis.
Medicine: It is being explored as a potential anticancer agent due to its ability to selectively target and kill cancer cells.
Mécanisme D'action
Duocarmycin analog-2 exerts its effects by binding to the minor groove of DNA and alkylating it. This alkylation leads to the formation of covalent bonds between the compound and the DNA, resulting in DNA damage and the inhibition of DNA replication and transcription. The molecular targets of this compound include specific sequences of DNA that are rich in adenine and thymine bases. The pathways involved in its mechanism of action include the activation of DNA damage response pathways and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Duocarmycin analog-2 is similar to other compounds in the duocarmycin class, such as duocarmycin A, duocarmycin SA, and CC-1065. These compounds share a common mechanism of action and structural features, but they differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its ability to form stable covalent bonds with DNA, which contributes to its high potency and selectivity for cancer cells .
Similar compounds include:
- Duocarmycin A
- Duocarmycin SA
- CC-1065
- Yatakemycin
Propriétés
Formule moléculaire |
C29H23ClN4O3 |
|---|---|
Poids moléculaire |
511.0 g/mol |
Nom IUPAC |
4-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]benzamide |
InChI |
InChI=1S/C29H23ClN4O3/c30-14-18-15-34(25-13-26(35)21-3-1-2-4-22(21)27(18)25)29(37)24-12-17-11-20(9-10-23(17)33-24)32-28(36)16-5-7-19(31)8-6-16/h1-13,18,33,35H,14-15,31H2,(H,32,36)/t18-/m1/s1 |
Clé InChI |
ZYYWVADBOHGWNE-GOSISDBHSA-N |
SMILES isomérique |
C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl |
SMILES canonique |
C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


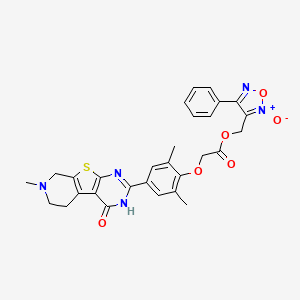

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
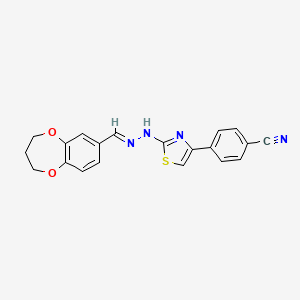

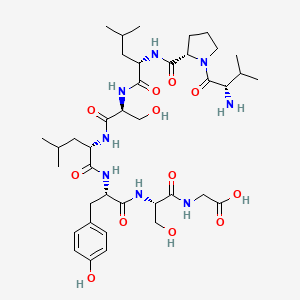
![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
